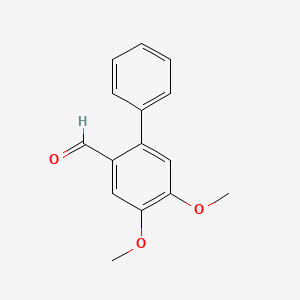

4,5-Dimethoxy-2-phenylbenzaldehyde

説明

4,5-Dimethoxy-2-phenylbenzaldehyde (CAS: 770-11-6) is a substituted benzaldehyde featuring a phenyl group at the 2-position and methoxy groups at the 4- and 5-positions of the benzene ring. This compound has been historically utilized in organic synthesis, particularly in the preparation of heterocyclic derivatives and pharmaceutical intermediates.

特性

IUPAC Name |

4,5-dimethoxy-2-phenylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-12(10-16)13(9-15(14)18-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZXKIZPCXCRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 4,5-Dimethoxy-2-phenylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4,5-dimethoxybenzene with benzaldehyde in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of 4,5-dimethoxy-2-phenylbenzaldehyde often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions: 4,5-Dimethoxy-2-phenylbenzaldehyde undergoes various chemical reactions, including:

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 4,5-Dimethoxy-2-phenylbenzoic acid.

Reduction: 4,5-Dimethoxy-2-phenylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4,5-Dimethoxy-2-phenylbenzaldehyde has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4,5-dimethoxy-2-phenylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the phenyl ring play crucial roles in binding interactions, influencing the compound’s bioactivity and potency .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key features of 4,5-Dimethoxy-2-phenylbenzaldehyde and two structurally related discontinued compounds from the same class of aromatic ethers/aldehydes:

| Compound Name | CAS Number | Purity | Substituents/Functional Groups | Status |

|---|---|---|---|---|

| 4,5-Dimethoxy-2-phenylbenzaldehyde | 770-11-6 | 98% | Benzaldehyde core; 2-phenyl, 4,5-dimethoxy | Discontinued |

| (Chlorodifluoromethoxy)benzene | 914452-94-1 | 98% | Benzene with chlorodifluoromethoxy group | Discontinued |

| 2-Bromo-1-(3-fluoro-4-trifluoromethoxy-phenyl)-ethanone | 155206-74-9 | 95% | Bromoethanone; 3-fluoro, 4-trifluoromethoxy phenyl | Discontinued |

Key Observations:

Core Structure: 4,5-Dimethoxy-2-phenylbenzaldehyde shares the benzaldehyde backbone with a phenyl substituent, whereas the other compounds feature benzene or ethanone cores. The presence of electron-donating methoxy groups in 4,5-Dimethoxy-2-phenylbenzaldehyde contrasts with the electron-withdrawing chlorodifluoromethoxy and trifluoromethoxy groups in the other compounds .

Functional Groups: The aldehyde group in 4,5-Dimethoxy-2-phenylbenzaldehyde makes it reactive toward nucleophilic addition, a property exploited in synthesizing triazole derivatives (e.g., via reactions with 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole) . In contrast, (Chlorodifluoromethoxy)benzene lacks reactive functional groups, limiting its utility in condensation reactions.

Electrophilicity: The bromoethanone group in 2-Bromo-1-(3-fluoro-4-trifluoromethoxy-phenyl)-ethanone enhances its electrophilicity compared to 4,5-Dimethoxy-2-phenylbenzaldehyde, making it more reactive in alkylation or nucleophilic substitution reactions .

Discontinuation Trends

All three compounds were discontinued by 2025, possibly due to:

- Regulatory Pressures : Fluorinated and chlorinated groups face scrutiny under environmental regulations.

- Market Demand : Shift toward greener alternatives or compounds with higher synthetic versatility.

生物活性

4,5-Dimethoxy-2-phenylbenzaldehyde (DMPhB) is an organic compound notable for its potential biological activities. This compound, characterized by its methoxy groups and phenyl substituent, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the biological activities of DMPhB, focusing on its effects on different biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4,5-Dimethoxy-2-phenylbenzaldehyde can be represented as follows:

This structure features two methoxy groups (-OCH₃) attached to a phenyl ring, which enhances its lipophilicity and may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that DMPhB exhibits antimicrobial properties. A study demonstrated that DMPhB showed significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that DMPhB may serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Potential

DMPhB has also been investigated for its anticancer properties. In vitro studies demonstrated that DMPhB induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HT-29) cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Case Study: MCF-7 Cells

In a controlled experiment, MCF-7 cells were treated with varying concentrations of DMPhB (0, 10, 20, 30 µM). The results indicated a dose-dependent increase in apoptosis:

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 15 |

| 20 | 30 |

| 30 | 50 |

This study highlights the potential of DMPhB as a therapeutic agent in cancer treatment .

The biological activity of DMPhB is believed to be mediated through several mechanisms:

- Enzyme Inhibition : DMPhB has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

- Receptor Modulation : The compound interacts with various receptors, potentially affecting signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Induction : DMPhB may induce oxidative stress in cells, leading to cellular damage and apoptosis in cancer cells.

Research Findings

Several studies have reinforced the biological significance of DMPhB:

- A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of DMPhB analogs, suggesting modifications that could enhance its bioactivity .

- Another research article focused on the synthesis of DMPhB derivatives with improved potency against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。